BenchChemオンラインストアへようこそ!

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Secure a structurally distinct multi-kinase inhibitor scaffold for your oncology program. CAS 1428367-50-3 features a unique pyrrol-1-yl pyrimidine core and a low-lipophilicity ethanesulfonamide terminus (est. clogP ~1.2), offering a key differentiation point versus common benzenesulfonamide or diphenylpyrimidine analogs. This scaffold enables exploration of novel selectivity profiles across FLT3, CDK2, CDK4, and CDK6 with a matched-pair comparator advantage for lipophilicity-permeability correlation studies. Ideal for SAR-driven medicinal chemistry seeking to avoid pyrimidine-scaffold artifacts in kinome-wide profiling. Available via quote for milligram-to-gram scale.

Molecular Formula C12H17N5O2S
Molecular Weight 295.36
CAS No. 1428367-50-3
Cat. No. B3009447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide
CAS1428367-50-3
Molecular FormulaC12H17N5O2S
Molecular Weight295.36
Structural Identifiers
SMILESCCS(=O)(=O)NCCNC1=CC(=NC=N1)N2C=CC=C2
InChIInChI=1S/C12H17N5O2S/c1-2-20(18,19)16-6-5-13-11-9-12(15-10-14-11)17-7-3-4-8-17/h3-4,7-10,16H,2,5-6H2,1H3,(H,13,14,15)
InChIKeyXTMNJNZHLOIYJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide (CAS 1428367-50-3): Core Chemotype & Procurement-Relevant Characteristics


N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide (CAS 1428367-50-3) is a synthetic small-molecule pyrimidine-sulfonamide hybrid featuring a 6-(1H-pyrrol-1-yl)pyrimidine core linked via an aminoethyl spacer to an ethanesulfonamide terminal group. Its molecular formula is C12H17N5O2S with a molecular weight of 295.36 g/mol [1]. This compound belongs to a class of ATP-competitive kinase inhibitors that have been explored in patent literature for targeting oncogenic kinases including FLT3, CDK2, CDK4, and CDK6, positioning it within the multi-kinase inhibitor chemical space relevant to oncology drug discovery programs .

Why N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide Cannot Be Interchanged with In-Class Pyrimidine-Sulfonamide Analogs


Within the pyrimidine-sulfonamide kinase inhibitor class, minute structural alterations—particularly at the sulfonamide terminus (ethane- vs. benzene- vs. methanesulfonamide) and the pyrimidine C6 substituent—have been demonstrated to produce profound shifts in kinase selectivity profiles and cellular potency, with EC50 values spanning over two orders of magnitude (5 nM to >100 nM) across closely related analogs in patent series US10202379 [1]. The pyrrol-1-yl substituent at the pyrimidine 6-position present in CAS 1428367-50-3 represents a distinct steric and electronic environment compared to pyridylamino, piperazinyl, or other heterocyclic variants common in the class, making direct functional interchange without empirical re-validation unreliable for target engagement studies.

Quantitative Differentiation Evidence for N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide vs. Closest Analogs


Sulfonamide Terminus Structural Divergence: Ethanesulfonamide vs. Benzenesulfonamide Analog (CAS 1421505-49-8)

The target compound (CAS 1428367-50-3) bears an ethanesulfonamide group, whereas its closest commercially cataloged analog (CAS 1421505-49-8) substitutes this with a benzenesulfonamide moiety. This replacement increases the calculated topological polar surface area (tPSA) from approximately 83 Ų (ethane) to approximately 83 Ų (benzene, similar due to sulfonamide core) but substantially increases molecular volume and lipophilicity (estimated ΔclogP ≈ +0.8 to +1.2 units for the benzene analog). In kinase inhibitor development, such sulfonamide terminus variations have been shown to alter selectivity windows between FLT3 and CDK family members by 5- to 20-fold in related diphenylpyrimidine-sulfonamide series [1]. The smaller ethanesulfonamide group may confer reduced plasma protein binding and enhanced ligand efficiency, though direct head-to-head data for this specific pair are not available in the public domain.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Pyrimidine C6 Substituent Differentiation: Pyrrol-1-yl vs. Pyridin-2-ylamino Analog (CAS 1428356-09-5)

The target compound features a 6-(1H-pyrrol-1-yl) substituent on the pyrimidine ring, whereas a closely cataloged analog (CAS 1428356-09-5) carries a 2-methyl-6-(pyridin-2-ylamino) substitution pattern. The pyrrol-1-yl group is a C-linked, electron-rich five-membered heterocycle that projects differently into the kinase solvent-front or ribose pocket region compared to the N-linked pyridin-2-ylamino group found in many FDA-approved pyrimidine kinase inhibitors (e.g., imatinib, nilotinib). In the US10202379 patent series, pyrimidine C6 substituent variation alone shifted cellular EC50 values from 2 nM to 108 nM across different analogs tested in the same assay format, underscoring the critical role of this position in determining target engagement potency [1]. No direct head-to-head enzymatic or cellular comparison between CAS 1428367-50-3 and CAS 1428356-09-5 has been published.

Kinase Selectivity ATP-Binding Site Hinge-Binder Design

Multi-Kinase Targeting Annotation: FLT3 / CDK2 / CDK4 / CDK6 Profile vs. Single-Kinase Comparators

Vendor-supplied target annotation indicates that CAS 1428367-50-3 engages FLT3, CDK2, CDK4, and CDK6 . This multi-kinase profile parallels that of the clinical-stage inhibitor FN-1501, which inhibits FLT3 (IC50 ~5 nM), CDK2 (IC50 ~10 nM), CDK4 (IC50 ~15 nM), and CDK6 (IC50 ~8 nM) as reported in NCI characterization [1]. A multi-CDK/FLT3 co-inhibition strategy is mechanistically attractive for acute myeloid leukemia (AML) harboring FLT3-ITD mutations, where CDK4/6-mediated cell cycle progression cooperates with FLT3-driven proliferation signaling [2]. However, quantitative IC50 values for CAS 1428367-50-3 against each individual kinase have not been publicly disclosed from primary peer-reviewed literature, and the annotation should be treated as unvalidated vendor information pending independent enzymological profiling.

Polypharmacology FLT3-ITD CDK Inhibition Acute Myeloid Leukemia

Recommended Application Scenarios for N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide Based on Differentiation Evidence


Scaffold-Hopping Library Design for FLT3/CDK Polypharmacology

Medicinal chemistry teams pursuing FLT3-mutant AML with a polypharmacology approach can employ CAS 1428367-50-3 as a structurally distinct starting scaffold. The pyrrol-1-yl pyrimidine core and ethanesulfonamide terminus offer a differentiated chemical space compared to the more common diphenylpyrimidine or pyrrolopyrimidine frameworks (e.g., FN-1501, TG02). As demonstrated by the 54-fold EC50 range observed with C6 substituent variation in the US10202379 series [1], exploration of this scaffold may uncover novel selectivity profiles.

Negative Control or Selectivity Counter-Screen Compound for Pyridinylamino-Pyrimidine Kinase Inhibitors

Because the pyrrol-1-yl group at the pyrimidine C6 position differs fundamentally from the N-linked pyridinylamino hinge-binder found in numerous clinical kinase inhibitors (imatinib, nilotinib, and related 2-anilinopyrimidines), CAS 1428367-50-3 can serve as a specificity control in kinome-wide profiling panels to distinguish genuine target engagement from pyrimidine-scaffold artifacts [2].

Physicochemical Comparator in Sulfonamide SAR Studies

The ethanesulfonamide group provides a smaller, less lipophilic sulfonamide terminus (estimated clogP ~1.2) compared to the benzenesulfonamide analog (CAS 1421505-49-8, estimated clogP ~2.2). This property difference makes CAS 1428367-50-3 a useful matched-pair comparator for studies correlating sulfonamide lipophilicity with cellular permeability, solubility, and off-target promiscuity in kinase inhibitor series [3].

Quote Request

Request a Quote for N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.